N-Formylmethionyl-leucyl-tyrosine

CAS No.: 97521-28-3

Cat. No.: VC3829900

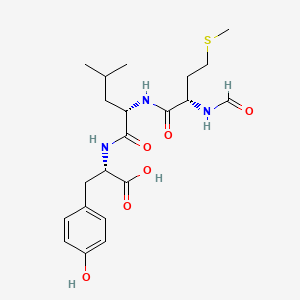

Molecular Formula: C21H31N3O6S

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97521-28-3 |

|---|---|

| Molecular Formula | C21H31N3O6S |

| Molecular Weight | 453.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C21H31N3O6S/c1-13(2)10-17(23-19(27)16(22-12-25)8-9-31-3)20(28)24-18(21(29)30)11-14-4-6-15(26)7-5-14/h4-7,12-13,16-18,26H,8-11H2,1-3H3,(H,22,25)(H,23,27)(H,24,28)(H,29,30)/t16-,17-,18-/m0/s1 |

| Standard InChI Key | YWWPFLBIDPYGOS-BZSNNMDCSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O |

| SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

fMLT has the molecular formula and a molecular weight of 453.55 g/mol . Its structure includes:

-

An -formyl group at the methionine residue.

-

A leucine middle segment.

-

A tyrosine terminal residue with a phenolic hydroxyl group.

The SMILES notation is:

and its InChI key is YWWPFLBIDPYGOS-BZSNNMDCSA-N .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 453.55 g/mol | |

| Boiling Point | 835.7°C (predicted) | |

| Density | 1.248 g/cm³ (predicted) | |

| Topological Polar Surface | 182 Ų |

Synthesis and Structural Modifications

Synthetic Pathways

fMLT is synthesized via solid-phase peptide synthesis (SPPS), leveraging -formylmethionine as the initiating residue. Modifications often target the tyrosine hydroxyl group for conjugation, as seen in patent applications involving -oxime bonds for drug delivery systems . For example, US20150118178A1 describes fMLT as a component in conjugates designed for targeted therapies .

Structural Analogs

Compared to -formylmethionyl-leucyl-phenylalanine (fMLP), fMLT replaces phenylalanine with tyrosine, enhancing hydrogen-bonding capacity. This substitution alters receptor binding affinities, particularly with formyl peptide receptors (FPRs) .

Biological Mechanisms

Chemotactic and Immunomodulatory Roles

fMLT mimics bacterial peptides, activating neutrophils and macrophages via FPRs. In rats, rectal administration induced small-duct cholangitis, characterized by mononuclear cell infiltration and bile duct epithelial damage . This suggests a role in pathogen recognition and inflammation .

Table 2: Key Immune Responses Induced by fMLT

| Response | Mechanism | Source |

|---|---|---|

| Neutrophil Chemotaxis | FPR-mediated G-protein coupling | |

| Tyrosine Phosphorylation | MAP kinase activation (40 kDa) | |

| Apoptosis Regulation | Suppression via PI3K/Akt |

Signal Transduction Pathways

fMLT binding to FPRs triggers:

-

G-protein activation: Pertussis toxin-sensitive pathways mediate calcium flux and phospholipase C (PLC) activation .

-

Tyrosine phosphorylation: Targets include 40-kDa MAP kinase, linked to neutrophil degranulation and superoxide production .

-

Mitogen-activated protein (MAP) kinases: Dual phosphorylation of ERK1/2 regulates inflammatory gene expression .

Pharmacological Applications

Radioprotection

In murine models, fMLT pretreatment (1 mg/kg) reduced ionizing radiation (IR)-induced damage:

-

Hematopoietic system: Mitigated leukocyte depletion and spleen atrophy .

-

Intestinal tissue: Enhanced crypt regeneration (Ki-67 staining) and reduced apoptosis (TUNEL assay) .

Drug Conjugation

fMLT’s tyrosine residue facilitates covalent bonding with aminooxy groups, enabling its use in antibody-drug conjugates (ADCs). For instance, US20150118178A1 highlights its role in targeted cancer therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume